molecular formula C13H13BrN2O B5763596 2-(5-bromofuran-2-yl)-1,3-dimethyl-2H-benzimidazole

2-(5-bromofuran-2-yl)-1,3-dimethyl-2H-benzimidazole

Cat. No.: B5763596
M. Wt: 293.16 g/mol
InChI Key: LZQYUSRDQWHKRO-UHFFFAOYSA-N
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Description

2-(5-Bromofuran-2-yl)-1,3-dimethyl-2H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a 5-bromofuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromofuran-2-yl)-1,3-dimethyl-2H-benzimidazole typically involves the bromination of furan derivatives followed by cyclization with benzimidazole precursors. One common method includes the bromination of furan-2-ylmethanamine to obtain 5-bromofuran-2-ylmethanamine, which is then reacted with 1,3-dimethyl-2H-benzimidazole under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromofuran-2-yl)-1,3-dimethyl-2H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(5-bromofuran-2-yl)-1,3-dimethyl-2H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-15-9-5-3-4-6-10(9)16(2)13(15)11-7-8-12(14)17-11/h3-8,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQYUSRDQWHKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(N(C2=CC=CC=C21)C)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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